molecular formula C16H16N4O2 B4734977 N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide

N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide

Cat. No. B4734977
M. Wt: 296.32 g/mol
InChI Key: YCFMBPJSCDHIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide, commonly known as MPPI, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic properties. MPPI belongs to the class of isoxazolecarboxamide compounds and has been studied for its ability to modulate certain physiological and biochemical processes in the body.

Mechanism of Action

The mechanism of action of MPPI involves the modulation of certain receptors in the brain. MPPI acts as a positive allosteric modulator of the α2A-adrenergic receptor, which is a receptor that is involved in the regulation of neurotransmitter release. By enhancing the activity of this receptor, MPPI increases the release of dopamine and norepinephrine, which can have a positive effect on mood, motivation, and attention.
Biochemical and Physiological Effects:
MPPI has been shown to have several biochemical and physiological effects in the body. In addition to its effects on neurotransmitter release, MPPI has been shown to increase the expression of certain genes that are involved in the regulation of synaptic plasticity. This can lead to enhanced cognitive function and memory consolidation. MPPI has also been shown to have anti-inflammatory properties, which can have a positive effect on overall health and well-being.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MPPI in lab experiments is its specificity for the α2A-adrenergic receptor. This allows researchers to study the effects of MPPI on specific physiological and biochemical processes in the body. However, one of the limitations of using MPPI in lab experiments is its potential for off-target effects. MPPI has been shown to bind to other receptors in the brain, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of MPPI. One area of research is the development of more selective compounds that target the α2A-adrenergic receptor. This could lead to more specific and effective therapeutic interventions for various neurological disorders. Another area of research is the investigation of MPPI's potential for use in the treatment of inflammatory diseases, such as arthritis and multiple sclerosis. Additionally, the study of MPPI's effects on other neurotransmitters and receptors in the brain could lead to a better understanding of the complex interactions that underlie various neurological disorders.

Scientific Research Applications

MPPI has been studied for its potential therapeutic properties in various scientific research studies. One of the primary applications of MPPI is in the field of neuroscience, where it has been studied for its ability to modulate the activity of certain neurotransmitters in the brain. MPPI has been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, motivation, and attention.

properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-19(11-13-8-9-20(2)17-13)16(21)14-10-15(22-18-14)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFMBPJSCDHIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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